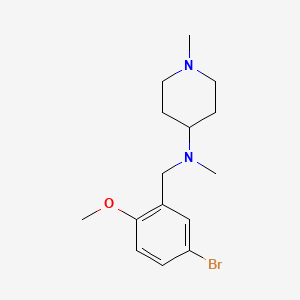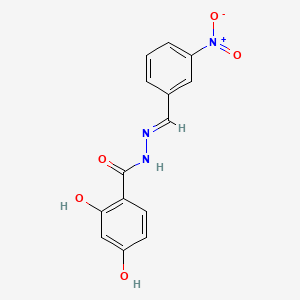![molecular formula C17H22N4O2 B3835383 2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3835383.png)
2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine
説明
2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMPP is a pyrimidine derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine acts as a selective agonist of the α7 nAChR in the brain. The α7 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine or other agonists. Activation of the receptor leads to the influx of calcium ions, which triggers various intracellular signaling pathways. 2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine binds to the receptor and activates it, leading to the influx of calcium ions and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine has been shown to have various biochemical and physiological effects. In addition to its role as an agonist of the α7 nAChR, 2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine has been shown to modulate the activity of other neurotransmitter systems, including glutamate, GABA, and dopamine. 2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine has also been shown to have anti-inflammatory effects and to modulate immune cell function. In terms of physiological effects, 2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine has been shown to improve cognitive function in animal models and to have potential as a therapeutic target for neurological disorders.
実験室実験の利点と制限
2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the α7 nAChR, which allows for the study of this receptor and its role in various processes. 2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine is also relatively easy to synthesize and has been used in various animal models. However, 2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine has limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations must be considered when using 2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine in lab experiments.
将来の方向性
There are several future directions for research on 2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine. One direction is the further study of its mechanism of action and its potential as a therapeutic target for neurological disorders. Another direction is the development of new analogs of 2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine with improved solubility and selectivity. Additionally, the role of 2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine in other areas of scientific research, such as immunology and cancer biology, could be explored.
科学的研究の応用
2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine has been studied for its potential applications in various areas of scientific research. One of the most significant applications is in the field of neuroscience. 2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine has been shown to act as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) in the brain. This receptor is involved in various processes, including learning and memory, attention, and synaptic plasticity. 2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]pyrimidine has been used to study the role of the α7 nAChR in these processes and its potential as a therapeutic target for neurological disorders.
特性
IUPAC Name |
2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-22-15-6-3-5-14(16(15)23-2)13-20-9-11-21(12-10-20)17-18-7-4-8-19-17/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSRNCXTLACAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(2,3-Dimethoxybenzyl)-1-piperazinyl]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3'-oxo-2',5',6',8'-tetrahydro-3'H-spiro[1,3-dioxepane-2,7'-isoquinoline]-4'-carbonitrile](/img/structure/B3835315.png)



![8-[4-(1H-1,2,4-triazol-1-yl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3835340.png)
![N-[4-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3835341.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3835350.png)

![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3835361.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3835374.png)

![1-(2-pyridinyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3835397.png)